7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ilepatril is a small molecule drug that functions as a dual inhibitor of angiotensin-converting enzyme and neprilysin. It was initially developed by Sanofi for the potential treatment of cardiovascular diseases, including hypertension and diabetic nephropathy .
Méthodes De Préparation
The synthesis of Ilepatril involves several steps, including the formation of a pyrido2,1-abenzazepine-4-carboxylic acid core structure. The synthetic route typically includes the use of acetonitrile, water, and phosphoric acid as reagents . Industrial production methods for Ilepatril are not extensively documented, but the compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC) with simple conditions .
Analyse Des Réactions Chimiques
Ilepatril undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile and phosphoric acid . The major products formed from these reactions are typically derivatives of the pyrido2,1-abenzazepine-4-carboxylic acid core structure .
Applications De Recherche Scientifique
Ilepatril has been extensively studied for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension and diabetic nephropathy . It has shown efficacy in reducing albuminuria in diabetic rats and improving vascular responsiveness . Additionally, Ilepatril has been investigated for its potential to prevent obesity- and diabetes-induced neuropathy . The compound’s dual inhibition of angiotensin-converting enzyme and neprilysin makes it a promising candidate for various medical applications .
Mécanisme D'action
Ilepatril exerts its effects by inhibiting both angiotensin-converting enzyme and neprilysin . Angiotensin-converting enzyme converts angiotensin I to angiotensin II, a potent vasoconstrictor, while neprilysin degrades vasoactive peptides such as bradykinin . By inhibiting these enzymes, Ilepatril increases the levels of bradykinin and other vasoactive peptides, leading to vasodilation and reduced blood pressure .
Comparaison Avec Des Composés Similaires
Ilepatril is unique in its dual inhibition of angiotensin-converting enzyme and neprilysin, which distinguishes it from other similar compounds. Some similar compounds include enalapril, an angiotensin-converting enzyme inhibitor, and candoxatril, a neprilysin inhibitor . While enalapril and candoxatril target individual enzymes, Ilepatril’s dual inhibition provides a more comprehensive approach to managing cardiovascular diseases .
Propriétés
IUPAC Name |
7-[(2-acetylsulfanyl-3-methylbutanoyl)amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-12(2)19(30-13(3)25)20(26)23-16-11-14-7-4-5-8-15(14)17-9-6-10-18(22(28)29)24(17)21(16)27/h4-5,7-8,12,16-19H,6,9-11H2,1-3H3,(H,23,26)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKFFTMLFPWYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CC2=CC=CC=C2C3CCCC(N3C1=O)C(=O)O)SC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861551 |
Source
|
Record name | 7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.